2-Bromo-6-fluoro-4-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-methylbenzenethiol is an organic compound with the molecular formula C7H6BrFS. It is a derivative of benzenethiol, featuring bromine, fluorine, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the bromination of 4-fluoro-2-methylbenzenethiol, followed by thiolation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing advanced chemical reactors and continuous flow systems to maintain efficiency and yield. The use of automated systems helps in controlling reaction parameters and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the aid of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or iodine in aqueous or organic solvents.
Suzuki-Miyaura Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzenethiols, disulfides, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-fluoro-4-methylbenzenethiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can participate in halogen bonding, influencing molecular recognition and binding processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-methylbenzenethiol
- 4-Fluoro-2-methylbenzenethiol
- 2-Bromo-6-fluoro-4-methylbenzenamine
Uniqueness
2-Bromo-6-fluoro-4-methylbenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7H6BrFS |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI Key |
PESTVELDXGEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.